

# PF-4800567 hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125

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# **Application Notes and Protocols for PF-4800567 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of **PF-4800567 hydrochloride**, a selective inhibitor of Casein Kinase 1 epsilon (CK1ɛ).[1][2][3] Included are detailed solubility data in various solvents, protocols for solubility determination and stock solution preparation, and diagrams illustrating its mechanism of action within the circadian rhythm signaling pathway.

### Introduction

PF-4800567 is a potent and selective, ATP-competitive inhibitor of CK1 $\epsilon$ , with an IC50 of 32 nM.[4] It exhibits approximately 22-fold greater potency for CK1 $\epsilon$  over the closely related isoform, CK1 $\delta$  (IC50 = 711 nM). This selectivity makes PF-4800567 an invaluable chemical probe for dissecting the specific roles of CK1 $\epsilon$  in cellular processes, most notably in the regulation of the circadian clock.[5] Proper handling and solubilization are critical for accurate and reproducible experimental results.

### **Physicochemical Properties**



Property	Value
Molecular Formula	C17H18ClN5O2 • HCl
Molecular Weight	396.27 g/mol
Appearance	White to light yellow or beige crystalline solid[4]
Purity	≥98%
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.[6]

### **Solubility Data**

The solubility of **PF-4800567 hydrochloride** varies across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), moderately soluble in Dimethylformamide (DMF), and has low solubility in ethanol and aqueous solutions.[2][6]

Table 1: Solubility of PF-4800567 Hydrochloride in Common Laboratory Solvents



Solvent	Reported Solubility (mg/mL)	Reported Solubility (mM)	Notes	Source
DMSO	10 - 120	27.8 - 333.5	Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility. Warming and ultrasonication can aid dissolution.	[2][6][7]
DMF	25	~69.5	-	[2][6]
Ethanol	1 - 5	~2.8 - 13.9	-	[2][6]
Water	Insoluble	Insoluble	Sparingly soluble in aqueous buffers.	[6][7]
DMF:PBS (pH 7.2) (1:1)	~0.5	~1.4	For aqueous experiments, first dissolve in DMF then dilute with buffer.	[2][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	≥ 6.95	A common vehicle for in vivo studies.	[4][8]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5	≥ 6.95	Alternative vehicle for in vivo studies.	[4]
10% DMSO, 90% Corn Oil	≥ 2.5	≥ 6.95	Alternative vehicle for in vivo	[4]

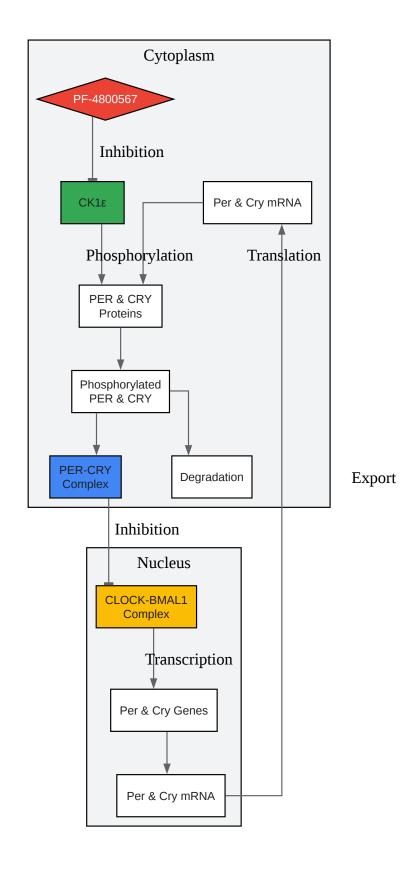


studies.

# Signaling Pathway of PF-4800567 in Circadian Rhythm Regulation

PF-4800567 selectively inhibits CK1 $\epsilon$ , a key kinase in the negative feedback loop of the mammalian circadian clock. CK1 $\epsilon$  and CK1 $\delta$  phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, which leads to their degradation and nuclear entry, ultimately inhibiting their own transcription by the CLOCK-BMAL1 complex.[5] By inhibiting CK1 $\epsilon$ , PF-4800567 can modulate this process.





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PF-4800567 inhibits CK1ε in the circadian clock pathway.



### **Experimental Protocols**

## Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Objective: To prepare a concentrated stock solution of **PF-4800567 hydrochloride** in DMSO for serial dilution in subsequent experiments.

#### Materials:

- PF-4800567 hydrochloride powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- Sonicator (water bath)
- Sterile, amber glass vial or polypropylene tube
- Calibrated analytical balance and weighing paper

#### Procedure:

- Pre-weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of PF-4800567 hydrochloride powder.
- Solvent Addition: Transfer the weighed powder into the sterile vial. Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 25.24 µL of DMSO per 1 mg of compound, based on a MW of 396.27).
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a
  water bath for 5-10 minutes. Gentle warming (up to 50°C) can also be applied, but avoid
  overheating.[7] Visually inspect for complete dissolution.



• Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C in solvent).[7][9]

# Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

Objective: To determine the kinetic solubility of PF-4800567 in an aqueous buffer, which is crucial for designing cell-based assays and avoiding compound precipitation.

#### Materials:

- 100 mM PF-4800567 hydrochloride in DMSO (from Protocol 1)
- Aqueous buffer of choice (e.g., PBS, pH 7.2)
- 96-well clear-bottom microplate
- Microplate reader capable of measuring absorbance at ~620 nm
- Multichannel pipette

#### Procedure:

- Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 100 mM
   DMSO stock solution with DMSO.
- Dispense Buffer: Add 198  $\mu L$  of the aqueous buffer to the wells of the clear-bottom 96-well plate.
- Compound Addition: Using a multichannel pipette, transfer 2 μL of the DMSO serial dilutions into the corresponding wells containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
- Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation to equilibrate.

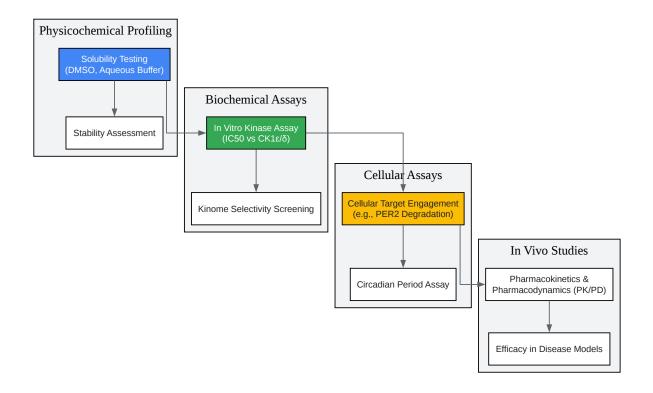


- Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. The wavelength should be one where the compound itself does not absorb light.
- Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control wells.

# General Workflow for Kinase Inhibitor Characterization

The process of characterizing a selective kinase inhibitor like PF-4800567 involves a multi-step workflow, starting from basic physicochemical property assessment to detailed cellular and in vivo studies.





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A generalized workflow for characterizing a selective kinase inhibitor.

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